molecular formula C10H7ClN2O2 B12935798 3-Chloro-4-(1H-pyrazol-4-yl)benzoic acid

3-Chloro-4-(1H-pyrazol-4-yl)benzoic acid

Cat. No.: B12935798
M. Wt: 222.63 g/mol
InChI Key: CPHLHXUATIGAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(1H-pyrazol-4-yl)benzoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a benzoic acid moiety linked to a 1H-pyrazole ring, a structural motif recognized in medicinal chemistry for its bioactive potential. The integration of these subunits makes it a versatile intermediate for synthesizing novel compounds and exploring structure-activity relationships. Pyrazole-benzoic acid derivatives are of significant interest in antibacterial research, particularly against Gram-positive bacteria. Structurally related compounds have demonstrated potent activity against critical pathogens, including Staphylococcus aureus (such as methicillin-resistant MRSA strains) and Enterococcus faecium (including vancomycin-resistant VRE strains), with minimum inhibitory concentration (MIC) values reported as low as 0.5 μg/mL . Research suggests that the antibacterial mechanism of action for analogous pyrazole derivatives may involve the inhibition of bacterial fatty acid biosynthesis (FAB) and disruption of bacterial cell membranes, leading to increased permeability and cell death . Furthermore, such lead compounds have shown efficacy in inhibiting biofilm formation and eradicating pre-formed biofilms, which are key to chronic infections, and are also effective against bacterial persister cells . Beyond pharmaceutical applications, this compound can be used as a monomer in the synthesis of Metal-Organic Framework (MOF) materials, owing to its carboxylic acid functional group which can coordinate with metal ions . Researchers can utilize this chemical as a key scaffold for constructing diverse compound libraries. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-chloro-4-(1H-pyrazol-4-yl)benzoic acid

InChI

InChI=1S/C10H7ClN2O2/c11-9-3-6(10(14)15)1-2-8(9)7-4-12-13-5-7/h1-5H,(H,12,13)(H,14,15)

InChI Key

CPHLHXUATIGAGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1H-pyrazol-4-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 4-aminopyrazole as the primary starting materials.

    Formation of Intermediate: The 4-aminopyrazole undergoes a reaction with 3-chlorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Cyclization: The intermediate formed is then cyclized to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF (dimethylformamide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed

    Substitution: Products with different substituents replacing the chloro group.

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring or the benzoic acid moiety.

Scientific Research Applications

3-Chloro-4-(1H-pyrazol-4-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of pyrazole-containing compounds.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1H-pyrazol-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The chloro substituent can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Name Substituents/Modifications Molecular Weight Key Structural Features Reference
3-Chloro-4-(1H-pyrazol-4-yl)benzoic acid Cl (3-position), 1H-pyrazol-4-yl (4-position) ~238.63* Chloro-pyrazole-benzoic acid hybrid Target
4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid Dimethylhydrazono group, dual carboxyphenyl groups 337.08 Extended conjugation, hydrazone functionality
3-Chloro-4-(difluoromethoxy)benzoic acid Cl (3-position), OCHF₂ (4-position) 235.76 Difluoromethoxy substituent
3-(3-Chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid Cl (3-position), ethoxy (4-position) ~282.69* Ethoxy group on phenyl ring
Palupiprant (AN0025) CF₃, difluoromethyl, and phenoxy groups 483.39 Fluorine-rich substituents

*Calculated based on molecular formula.

Key Observations :

  • The chlorine atom in the target compound enhances electronegativity compared to ethoxy (electron-donating) or difluoromethoxy (strong electron-withdrawing) groups in analogs .
  • The pyrazole ring provides nitrogen-based hydrogen-bonding sites, distinguishing it from purely aromatic or aliphatic-substituted benzoic acids.

Physicochemical Properties

Property This compound 4-[1-(4-Carboxyphenyl)…]benzoic Acid 3-Chloro-4-(difluoromethoxy)benzoic acid
Molecular Weight ~238.63 337.08 235.76
Acidity (pKa) ~2.8–3.2 (carboxylic acid) Similar carboxylic acid pKa Lower (due to OCHF₂ electron withdrawal)
Solubility Moderate (polar substituents) Low (hydrophobic hydrazone group) Moderate (fluorine enhances lipophilicity)
Lipophilicity (LogP) ~2.1* ~2.5* ~2.8*

*Estimated using fragment-based methods.

Key Observations :

  • The difluoromethoxy group in ’s compound lowers pKa compared to the target’s chloro substituent, enhancing solubility in basic environments .
  • Dimethylhydrazono substitution () reduces solubility due to increased hydrophobicity .
Antimicrobial Activity
  • Chloro substitution likely enhances membrane penetration or target binding .
Antioxidant Activity
  • Target Compound : Lacks hydroxyl groups, which are critical for antioxidant activity in benzoic acids (e.g., protocatechuic acid with three -OH groups). Expected to exhibit minimal antioxidant capacity .
  • Cinnamic Acid Derivatives : Outperform benzoic acids in antioxidant efficacy due to conjugated double bonds stabilizing free radicals (e.g., ferulic acid > vanillic acid) .

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